
1-Benzyl-2-(phenoxymethyl)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic methods exist for preparing this compound. Notably, a green and practical approach involves using phosphoric acid as an eco-friendly homogeneous catalyst in the condensation reaction between o-phenylenediamine (OPD) and aromatic aldehydes (bearing electron-withdrawing or electron-releasing groups) . Another method utilizes an EtOH:H2O mixture to facilitate the oxidation reaction, resulting in the formation of 1-Benzyl-2-(phenoxymethyl)benzimidazole .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : Research on 1-Benzyl-2-(phenoxymethyl)benzimidazole derivatives has shown significant antimicrobial activity. For instance, derivatives synthesized through a series of chemical reactions exhibited notable antimicrobial effects against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi including Candida albicans and Aspergillus flavus. The compounds' structures were confirmed through elemental and spectral analysis, highlighting the compound's potential in developing new antimicrobial agents (Salahuddin et al., 2017).
DNA Topoisomerase Inhibition : Another significant area of application for this compound derivatives is their activity as inhibitors of mammalian type I DNA topoisomerases. Specific derivatives have been synthesized and shown to effectively inhibit topoisomerase I activity, which is crucial for DNA replication and cell division. This action suggests potential applications in cancer therapy by targeting the DNA replication process in cancer cells (A. S. Alpan, H. Gunes, Z. Topçu, 2007).
Vasorelaxant Properties : In the cardiovascular research domain, certain this compound derivatives have been identified to possess vasorelaxant properties. These compounds have shown potential in relaxing isolated rat aortic rings in vitro, suggesting their utility in managing hypertensive conditions by modulating vascular tone (S. Estrada-Soto et al., 2006).
Anticancer Activity : Some benzimidazole derivatives have demonstrated significant activity against cancer cell lines, including hepatocellular carcinoma (HepG2). These compounds have been synthesized and evaluated for their ability to inhibit tumor growth, showcasing their potential in cancer treatment strategies (M. Khalifa et al., 2018).
Antioxidant Properties : Research has also uncovered that certain benzimidazole derivatives exhibit antioxidant properties. These compounds can protect biomolecules and cells under conditions of acute oxidative stress, which is beneficial for managing oxidative stress-related diseases (I. A. Dvornikova et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of 1-Benzyl-2-(phenoxymethyl)benzimidazole are likely to be similar to those of other benzimidazole derivatives. Benzimidazoles are known to bind to tubulin, a vital part of the cytoskeleton and mitotic spindle . They are selectively toxic towards parasitic nematodes, selectively binding and depolymerizing their tubulins .
Mode of Action
This compound, like other benzimidazoles, is likely to interact with its targets by binding to them, leading to changes in their function. For instance, when benzimidazoles bind to tubulin, they disrupt the formation of the mitotic spindle, which is crucial for cell division . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Benzimidazoles are known to affect the cell division process by disrupting the formation of the mitotic spindle . This disruption can lead to apoptosis, or programmed cell death .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of benzimidazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
The result of the action of this compound is likely to be cell death, particularly in rapidly dividing cells such as cancer cells . This is due to its potential ability to disrupt the formation of the mitotic spindle, which is crucial for cell division .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substituent groups in the benzimidazole structure can significantly influence its anticancer activity . The presence of electron-donating groups can increase anticancer activity, while the presence of electron-withdrawing groups can decrease it .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 1-Benzyl-2-(phenoxymethyl)benzimidazole are not fully understood yet. Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) on the phenyl group at the 2-position of the benzimidazole ring can increase the compound’s biochemical activity .
Cellular Effects
Benzimidazole derivatives have been shown to have significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to be a contributing factor influencing the anticancer activity .
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
1-benzyl-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-3-9-17(10-4-1)15-23-20-14-8-7-13-19(20)22-21(23)16-24-18-11-5-2-6-12-18/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNLXJNSWDXOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2892417.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2892418.png)
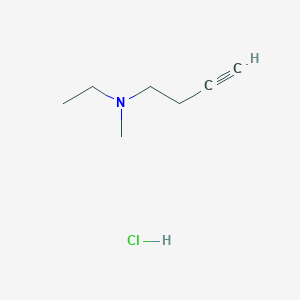
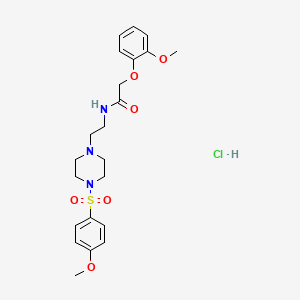
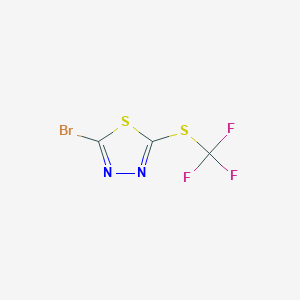
![3-(4-bromophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2892427.png)
![6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide](/img/structure/B2892428.png)
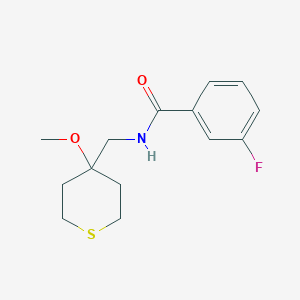

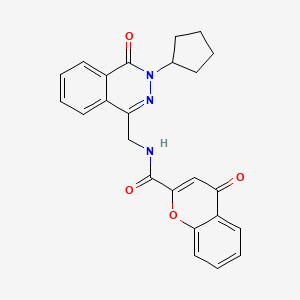
![(3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate)](/img/structure/B2892435.png)

![[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol](/img/structure/B2892439.png)
![(E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide](/img/structure/B2892440.png)
